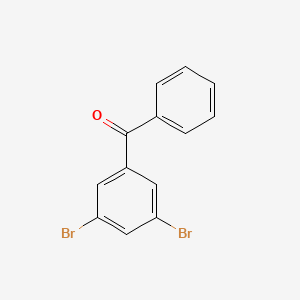![molecular formula C11H20ClN B13975844 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Chloromethyl)-2-ethyl-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro[44]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the use of a tandem Nazarov cyclization/semipinacol rearrangement reaction. This method allows for the efficient construction of the spiro[4.4]nonane skeleton with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Cyclization Reactions: The spirocyclic structure can participate in further cyclization reactions to form more complex polycyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce N-oxides.
Scientific Research Applications
7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and azaspiro compounds, such as:
- 2-azaspiro[4.5]decane
- 2-azaspiro[5.5]undecane
- 7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane
Uniqueness
What sets 7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane apart is its specific substitution pattern and the presence of the chloromethyl group, which provides unique reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C11H20ClN |
|---|---|
Molecular Weight |
201.73 g/mol |
IUPAC Name |
8-(chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20ClN/c1-2-13-6-5-11(9-13)4-3-10(7-11)8-12/h10H,2-9H2,1H3 |
InChI Key |
LRMHMFMLTGSYEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCC(C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


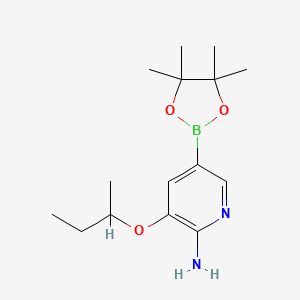

![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
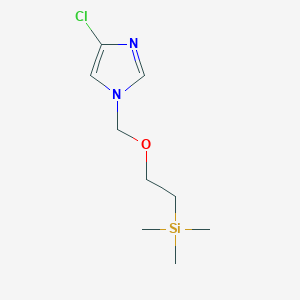
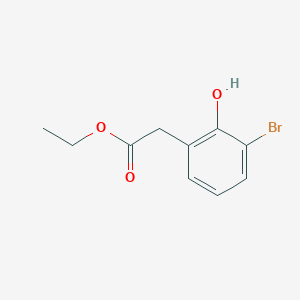
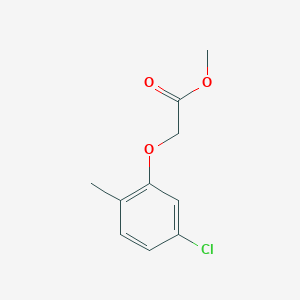

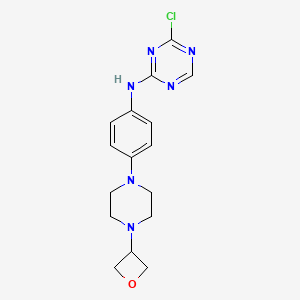
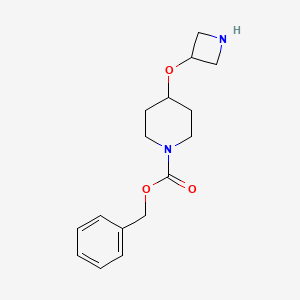
![5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde](/img/structure/B13975817.png)
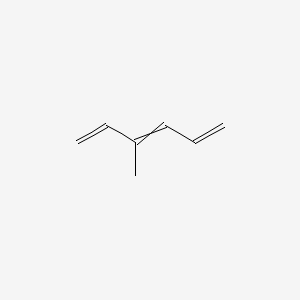
![1-[2-Fluoro-3-[2-(trimethylsilyl)ethynyl]phenyl]ethanone](/img/structure/B13975821.png)

